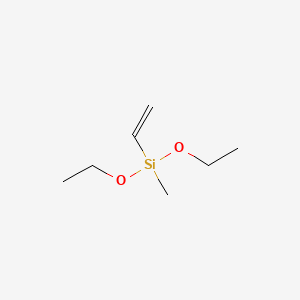

Diethoxy(methyl)vinylsilane

Descripción general

Descripción

Diethoxy(methyl)vinylsilane is an organosilicon compound with the chemical formula C7H16O2Si . It is a colorless to light yellow liquid that is soluble in methanol and has a boiling point of approximately 133-134°C . This compound is known for its reactive vinyl group, which makes it a valuable intermediate in various chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethoxy(methyl)vinylsilane can be synthesized through the reaction of vinyl chloride with diethoxymethylsilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, diethoxymethylvinylsilane is produced using a continuous flow process. This method involves the gradual addition of reactants to a reactor, where they are mixed and heated to the desired temperature. The product is then purified through distillation to remove any impurities .

Análisis De Reacciones Químicas

Hydrolysis and Condensation

Diethoxy(methyl)vinylsilane contains hydrolyzable ethoxy groups. In the presence of water, these ethoxy groups (-OC2H5) undergo hydrolysis, leading to the formation of silanol groups (-SiOH) . The hydrolysis rate is influenced by pH, temperature, and the nature of the silane .

The resulting silanol groups can then undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to oligomerization or polymerization . This process can create highly cross-linked polymers through thermal polymerization .

Methoxy groups (-OCH3) generally exhibit higher reactivity than ethoxy groups (-OC2H5) in hydrolysis reactions . Acidic conditions favor faster hydrolysis with fewer alkoxy groups, resulting in the order of reactivity being dimethoxy > trimethoxy > diethoxy > triethoxy. Conversely, under basic conditions, the order is trimethoxy > dimethoxy > triethoxy > diethoxy .

Cross-Coupling Reactions

The vinyl group in this compound makes it a valuable precursor in cross-coupling reactions . These reactions, often catalyzed by transition metals such as palladium, facilitate the formation of new carbon-carbon bonds .

For example, vinylsiloxanes can undergo palladium-catalyzed cross-coupling reactions with aryl halides or vinyl halides to form new carbon-carbon bonds .

Where R is an aryl or vinyl group, and X is a halogen .

Hydrosilylation

This compound can be synthesized via the hydrosilylation of alkynes . The manganese-photocatalyzed activation of the Si-H bond in silanes enables a mild and efficient hydrosilylation of alkynes with high regio- and stereoselectivity to provide a wide range of Z-vinylsilanes in high yields .

Surface Modification

This compound can modify surfaces by reacting with the hydroxyl groups on inorganic materials like silica . This process involves the hydrolysis of the ethoxy groups, followed by condensation with the surface hydroxyls, creating a covalent linkage .

The initial steps involve hydrolysis of the ethoxy groups, followed by condensation to form oligomers. These oligomers then hydrogen bond with OH groups of the substrate. Finally, during drying or curing, a covalent linkage is formed with the substrate, with the loss of water .

Other Reactions

This compound is highly flammable, so care should be taken during any reactions .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Encapsulating Resins: Diethoxy(methyl)vinylsilane is used in the preparation of benzocyclobutene (BCB) functionalized siloxanes, which are essential for developing encapsulating resins in the microelectronics industry .

- Vapor Detection: This compound can be used in the preparation of polysiloxane modified tetraphenylethene (PTPESi), which has potential as a sensor for vapor phase detection of explosives .

- Surface Modification: this compound is used in the surface modification of silica matrixes, improving chromatographic properties in cation-exchange processes .

- Cross-Coupling Reactions: Vinylsiloxanes, including diethoxy(vinyl)silane, are used as vinylic precursors in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds .

- Copolymerization: this compound can be copolymerized with other vinyl compounds. For example, tris(methoxyethoxy)vinyl silane can be copolymerized with N-vinyl pyrrolidone via free radical polymerization for various applications .

- Ortho-Alkylation: Vinylsilanes participate in regioselective C-H alkylation of anisoles, with the 1,2-insertion favored due to the electronic effect of the silyl group .

Other Properties and Applications

- General Properties: this compound is a liquid with a boiling point between 133-134 °C and a flash point of 64°F . It reacts slowly with moisture/water .

- Film Former: this compound exhibits good toughness, is highly thermo-stable, and functions as a good film former .

- Cosmetics: Polymers like this compound find use in cosmetics as film formers .

Mecanismo De Acción

Diethoxy(methyl)vinylsilane exerts its effects primarily through its reactive vinyl group. This group can undergo various chemical reactions, such as polymerization and hydrolysis, leading to the formation of cross-linked polymers and silanols . The compound’s ability to form highly cross-linked polymers makes it valuable in applications requiring high thermal stability and toughness .

Comparación Con Compuestos Similares

Similar Compounds

Dimethoxymethylvinylsilane: Similar in structure but contains methoxy groups instead of ethoxy groups.

Triethoxyvinylsilane: Contains three ethoxy groups and is used in similar applications.

Vinyltrimethylsilane: Contains three methyl groups and is used in polymerization reactions.

Uniqueness

Diethoxy(methyl)vinylsilane is unique due to its combination of ethoxy groups and a reactive vinyl group. This combination allows it to undergo a wide range of chemical reactions, making it versatile for various applications in chemistry, biology, medicine, and industry .

Actividad Biológica

Diethoxy(methyl)vinylsilane, with the chemical formula CHOSi and CAS Number 5507-44-8, is a silane compound that has garnered interest for its potential biological activities. This article explores its properties, biological effects, and relevant research findings.

- Molecular Weight : 160.29 g/mol

- Boiling Point : 133-134 °C

- Density : 0.858 g/mL at 25 °C

- Flash Point : 17 °C (closed cup)

- Refractive Index : 1.401

Biological Activity Overview

This compound exhibits various biological activities, particularly in the fields of material science and biochemistry. Its applications range from serving as a coupling agent in polymer chemistry to potential roles in biological systems.

1. Antimicrobial Properties

Research indicates that silane compounds, including this compound, can possess antimicrobial properties. A study demonstrated that silanes can modify surfaces to inhibit microbial growth, suggesting potential applications in medical devices and coatings .

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Results indicate that concentrations above a certain threshold can lead to decreased cell viability, highlighting the importance of dosage in therapeutic applications .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

3. In Vitro Studies

In vitro studies have shown that this compound can influence cell adhesion and proliferation. Its ability to modify surface properties enhances the attachment of cells, which is crucial for tissue engineering applications .

Case Study 1: Surface Modification for Biomedical Applications

A study focused on using this compound for surface modification of biomaterials showed improved biocompatibility and reduced bacterial adhesion. The modified surfaces were tested against common pathogens, demonstrating significant reductions in biofilm formation compared to unmodified controls .

Case Study 2: Polymer Composite Development

Another investigation explored the incorporation of this compound into polymer composites for enhanced mechanical properties and thermal stability. The results indicated that the addition of this silane improved the tensile strength and thermal resistance of the materials, making them suitable for high-performance applications .

Safety and Handling

This compound is classified as a hazardous material due to its flammable nature and potential irritant effects on skin and eyes. Proper handling procedures must be followed, including the use of personal protective equipment (PPE) such as gloves and goggles .

Propiedades

IUPAC Name |

ethenyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2Si/c1-5-8-10(4,7-3)9-6-2/h7H,3,5-6H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGQQKKTDDNCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863553 | |

| Record name | Ethenyl(diethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5507-44-8 | |

| Record name | Vinylmethyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5507-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxy(methyl)vinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005507448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylmethyldiethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, ethenyldiethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethoxy(methyl)(vinyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHOXY(METHYL)VINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV933D25BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diethoxymethylvinylsilane impact the properties of silica matrices used for incorporating organic dyes?

A1: Diethoxymethylvinylsilane (DEMVS) acts as a gel modifier when combined with tetraethoxysilane (TEOS) during the formation of silica matrices. This modification influences several key properties:

- Improved dye incorporation: While high concentrations of DEMVS can hinder dye incorporation, carefully controlled ratios of DEMVS to TEOS can enhance the solubility of specific dyes. For example, the functionalized dye 0-4-methylcoumarinyl-N-[3-(triethoxysilyl)-propyl] carbamate showed improved solubility in highly modified DEMVS-TEOS matrices. []

- Enhanced thermal stability: Doped matrices synthesized with DEMVS exhibit improved thermal stability of the incorporated dyes compared to pure TEOS matrices. This effect was observed with the dye oxazine 725. []

- Prevention of cracking: Adding DEMVS to TEOS helps prevent cracking during the drying process of the gel, particularly at DEMVS-TEOS molar ratios greater than 2.750. []

Q2: What are the limitations of using Diethoxymethylvinylsilane in creating dye-doped silica matrices?

A2: While DEMVS offers benefits, there are limitations to consider:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.